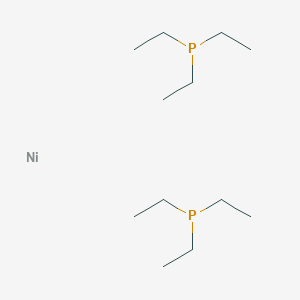![molecular formula C9H8O8S B15165315 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid CAS No. 192721-74-7](/img/structure/B15165315.png)
2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid is a chemical compound with the molecular formula C9H8O8S. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, sulfoacetyl, and ester functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with sulfoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfoacetyl groups can be reduced to their respective alcohols and thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of nitro, bromo, and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfoacetyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): A precursor in the synthesis of 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid.
4-Hydroxybenzoic acid: Another benzoic acid derivative with hydroxyl substitution.
2,3-Dihydroxybenzoic acid: A benzoic acid derivative with two hydroxyl groups.
3,4-Dihydroxybenzoic acid (Protocatechuic acid): A benzoic acid derivative with hydroxyl groups at positions 3 and 4.
3,4,5-Trihydroxybenzoic acid (Gallic acid): A benzoic acid derivative with three hydroxyl groups.
Uniqueness
This compound is unique due to the presence of the sulfoacetyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for specific applications that other benzoic acid derivatives may not fulfill .
Eigenschaften
CAS-Nummer |
192721-74-7 |
|---|---|
Molekularformel |
C9H8O8S |
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
2-hydroxy-4-(2-sulfoacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H8O8S/c10-7-3-5(1-2-6(7)9(12)13)17-8(11)4-18(14,15)16/h1-3,10H,4H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
KLNJVDJQQLMKKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(=O)CS(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


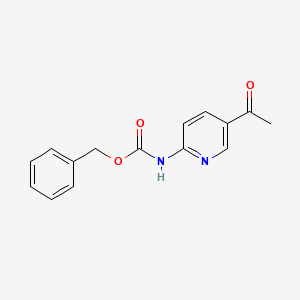
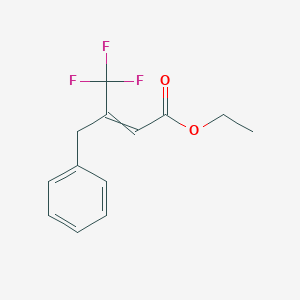
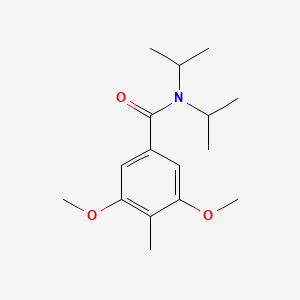
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

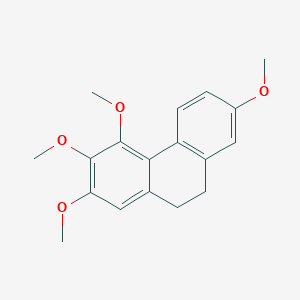
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)


![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
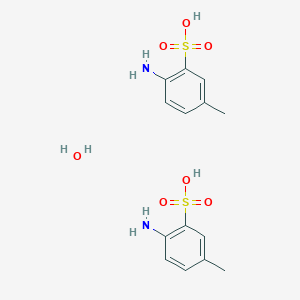
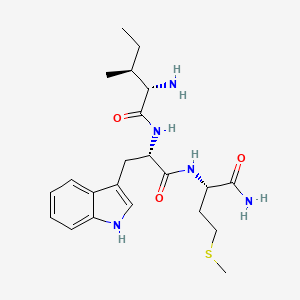
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
